2-(4,5-Dimethylphosphinin-2-yl)pyridine

Description

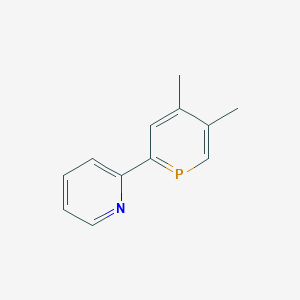

2-(4,5-Dimethylphosphinin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring fused with a phosphorus-containing phosphinin moiety. The dimethyl substituents at the 4,5-positions of the phosphinin ring confer steric and electronic modulation, distinguishing it from conventional nitrogen-based heterocycles. The phosphorus atom in the phosphinin ring likely enhances electron-withdrawing characteristics and coordination versatility, making it a candidate for catalytic and materials science applications.

Properties

CAS No. |

82884-19-3 |

|---|---|

Molecular Formula |

C12H12NP |

Molecular Weight |

201.20 g/mol |

IUPAC Name |

2-(4,5-dimethylphosphinin-2-yl)pyridine |

InChI |

InChI=1S/C12H12NP/c1-9-7-12(14-8-10(9)2)11-5-3-4-6-13-11/h3-8H,1-2H3 |

InChI Key |

YATKSGGUSNZNFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=PC=C1C)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethylphosphinin-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 4,5-dimethylphosphinine with 2-bromopyridine under specific reaction conditions. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of catalysts and solvents can also play a significant role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethylphosphinin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(4,5-Dimethylphosphinin-2-yl)pyridine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: This compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the synthesis of advanced materials and as a precursor in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylphosphinin-2-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogs: Phosphorus vs. Nitrogen Heterocycles

Key Compound: 2-(4,5-Dimethylpyridin-2-yl)-4,5-dimethylpyridine (CAS: Not specified)

- Structural Differences : Replaces the phosphinin ring with a pyridine ring, resulting in a bipyridine system.

- Applications: Bipyridines are widely used as ligands in photoredox catalysis . The phosphorus variant may expand utility in asymmetric catalysis or organometallic frameworks due to tunable steric bulk.

Data Comparison

Substituent Effects: Chloromethyl vs. Dimethylphosphinin

Key Compound : 2-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-47-3)

- Reactivity : The chloromethyl group facilitates nucleophilic substitution (e.g., SN2 reactions), making it a precursor for functionalized pyridines. In contrast, the dimethylphosphinin group may participate in coordination or phosphorylation reactions.

- Hazards : 2-(Chloromethyl)pyridine is acutely toxic (skin/eye irritant, neurotoxic ), whereas phosphorus-containing compounds may pose distinct risks (e.g., phosphine release under reducing conditions).

Heterocyclic Amines: Mutagenicity and Carcinogenicity

Key Compounds: Imidazo[4,5-b]pyridines (e.g., PhIP), Quinoline derivatives

- Structural Contrast: Nitrogen-rich heterocycles like PhIP are potent mutagens via DNA adduct formation .

- Toxicology: No data exist for the target compound, but phosphorus heterocycles generally exhibit lower carcinogenicity than nitrogen-based analogs.

Pharmacologically Active Heterocycles

Key Compounds : Pyrido[1,2-a]pyrimidin-4-ones (e.g., EU Patent derivatives )

- Functional Diversity: Patent compounds feature pyrimidinone cores with substituents targeting kinase inhibition or GPCR modulation. The target compound’s phosphinin ring may offer unique pharmacophore geometry but remains unexplored in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.